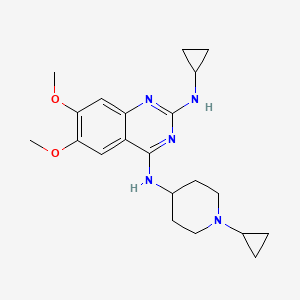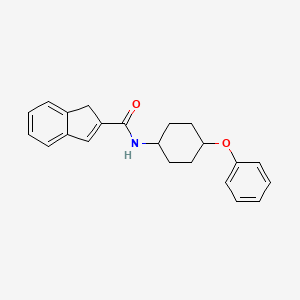![molecular formula C20H17BrN2O4S B7432546 N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, BPNM is not used as a drug, but rather as a research tool in various scientific studies.
Mechanism of Action
BPNM works by binding to specific proteins, thereby inhibiting their activity. This inhibition can be either reversible or irreversible, depending on the specific protein and the binding site. BPNM has been shown to bind to various proteins, including the human carbonic anhydrase II (hCA II), which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
BPNM has been shown to have various biochemical and physiological effects, including the inhibition of hCA II activity, which can lead to a decrease in the production of bicarbonate ions in the body. BPNM has also been shown to have an effect on the activity of other proteins, including the human serum albumin (HSA), which is a protein involved in the transport of various molecules in the body.
Advantages and Limitations for Lab Experiments
BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs. BPNM can also be used in the study of protein-protein interactions, which is essential in understanding various biological processes. Additionally, BPNM can be used in the development of new diagnostic tools for various diseases.
In conclusion, BPNM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM works by binding to specific proteins, thereby inhibiting their activity. BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs.
Synthesis Methods
BPNM can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with N-methyl-4-nitrobenzenesulfonamide in the presence of a base. The reaction yields BPNM as a white crystalline solid, which can be purified using recrystallization.
Scientific Research Applications
BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM is particularly useful in identifying the binding sites of proteins, which is essential in drug discovery and development.
properties
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-22(28(26,27)17-13-11-16(12-14-17)23(24)25)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIQHKQFOPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline](/img/structure/B7432470.png)
![N-[(2,6-dichloroquinolin-3-yl)methyl]-4-fluoro-3-(trifluoromethyl)aniline](/img/structure/B7432477.png)
![Ethyl 3-fluoro-4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432482.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![2-[(2,6-Difluorophenyl)methylsulfanylmethyl]-5-methyl-1,3-benzothiazole](/img/structure/B7432492.png)

![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)

![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)

![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)

![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)